2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features multiple heterocyclic rings. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a combination of oxadiazole, triazole, and thiazole rings. These rings are known for their diverse biological activities, making this compound a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves multiple steps, starting with the preparation of the individual heterocyclic components. The synthetic route typically includes the following steps:
Synthesis of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of Triazole Ring: The triazole ring is often formed through the cyclization of hydrazine derivatives with carbonyl compounds.
Thiazole Ring Synthesis: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the synthesized heterocyclic rings using appropriate linking reagents and conditions, such as using DMF as a solvent and LiH as a base.
Chemical Reactions Analysis
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-diabetic agent due to its ability to inhibit α-glucosidase enzyme.
Biological Studies:
Enzyme Inhibition: The compound has been studied for its enzyme inhibition properties, making it a candidate for developing enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound inhibits enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include the inhibition of metabolic enzymes, which can lead to therapeutic effects such as lowering blood glucose levels in diabetic patients .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE include other heterocyclic compounds with oxadiazole, triazole, and thiazole rings. Some examples are:
5-[(2-AMINO-1,3-THIAZOL-4-YL)METHYL]-1,3,4-OXADIAZOL-2-THIOL: Known for its enzyme inhibition properties.
N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)ACETAMIDE: Used in various biological studies for its cytotoxic behavior.
The uniqueness of 2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific combination of heterocyclic rings, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H12N8O3S2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H12N8O3S2/c1-6(21)14-9-8(18-23-19-9)10-16-17-12(20(10)2)25-5-7(22)15-11-13-3-4-24-11/h3-4H,5H2,1-2H3,(H,13,15,22)(H,14,19,21) |
InChI Key |
SFHMWJWILXYQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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